molecular formula C21H23N3O3S B2662822 N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide CAS No. 1241467-20-8

N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide

Cat. No.: B2662822
CAS No.: 1241467-20-8
M. Wt: 397.49
InChI Key: IQDFTNUWBGDGRH-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

  • Catalytic Rearrangements : N-heterocyclic carbenes, similar in structure to the compound , have been shown to catalyze rearrangements of vinyl sulfones, leading to the generation of isoxazolines and other heterocyclic compounds. This indicates potential utility in complex organic synthesis processes (Atienza, Roth, & Scheidt, 2011).

  • C-H Functionalization : α-Carbonyl sulfoxonium ylides, which are structurally related, have been used in rhodium and iridium-catalyzed C-H functionalizations. This suggests that similar compounds could be used to access acylmethylated or cyclized compounds (Wu, Sun, Yu, & Cheng, 2018).

  • Sulfonium Ylides in Synthesis : Research on sulfoxonium ylides, which share a sulfonyl functional group with the compound of interest, indicates potential in chemodivergent annulations via Rh(III)-catalyzed C-H activation (Xu, Zheng, Yang, & Li, 2018).

Medicinal Chemistry Applications

  • Anticancer Properties : Phenylaminosulfanyl-1,4-naphthoquinone derivatives, which are structurally related, have shown potent cytotoxic activity against various human cancer cell lines, suggesting a similar potential for anticancer applications (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

  • Antimicrobial Agents : Sulfonamide-containing compounds have been synthesized and evaluated as antimicrobial agents, indicating the potential of similar structures for combating microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Properties

IUPAC Name

N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-17-7-5-6-15-24(17)28(26,27)20-12-10-18(11-13-20)21(25)23(16-14-22)19-8-3-2-4-9-19/h2-4,8-13,17H,5-7,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDFTNUWBGDGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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